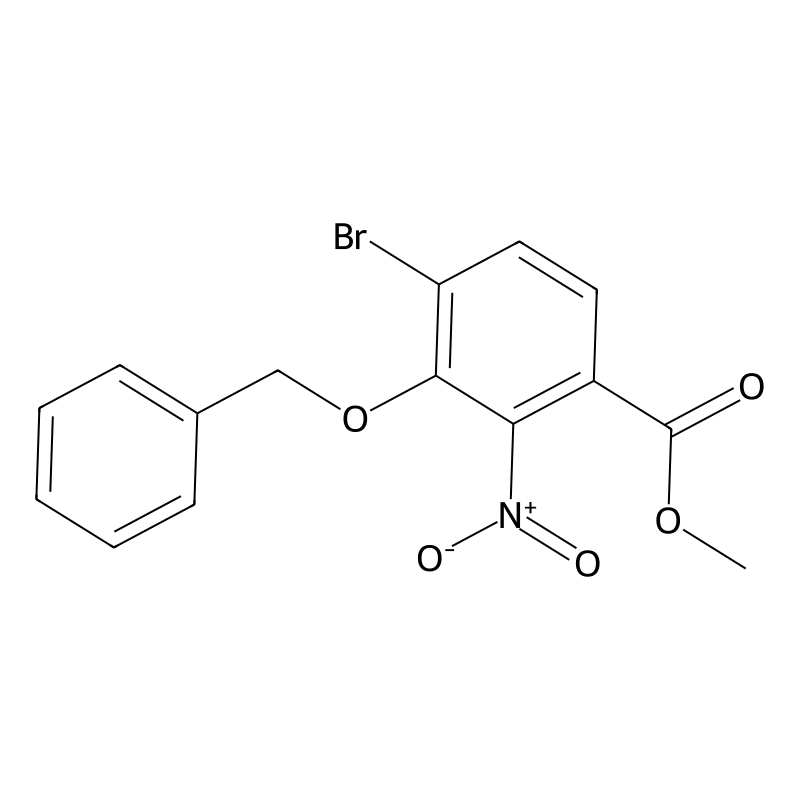

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate is an organic compound characterized by its complex structure, which includes a benzyloxy group, a bromine atom, and a nitro group attached to a benzoate ester. Its molecular formula is C16H15BrN2O4, and it is known for its potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom and the nitro group contributes to its unique reactivity profile, making it a valuable intermediate in various

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin in hydrochloric acid or through catalytic hydrogenation.

- Substitution: The bromine atom can be substituted with various nucleophiles in the presence of suitable catalysts, leading to diverse derivatives.

- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions- Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.

- Nucleophiles: Sodium methoxide, potassium tert-butoxide.

- Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments.

The synthesis of methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate typically involves multiple steps:

- Nitration: Methyl 3-(benzyloxy)benzoate is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Bromination: The resulting compound is then brominated using bromine or N-bromosuccinimide (NBS) to add the bromine atom at the desired position.

- Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve high purity and yield.

Industrial Production Methods

In industrial settings, continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production. Reaction conditions are optimized to maximize yield while minimizing byproducts.

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate has several applications across various fields:

- Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: Investigated for potential use in developing bioactive compounds with therapeutic properties.

- Industrial Uses: Employed in producing specialty chemicals and materials due to its unique chemical properties.

Interaction studies focus on understanding how methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate interacts with biological systems. These studies may include:

- Evaluating its binding affinity to specific enzymes or receptors.

- Assessing its effects on cellular pathways.

- Investigating its potential as a lead compound in drug discovery.

Several compounds share structural similarities with methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate. These include:

- Methyl 3-(benzyloxy)-4-chloro-2-nitrobenzoate

- Methyl 3-(benzyloxy)-4-fluoro-2-nitrobenzoate

- Methyl 3-(benzyloxy)-4-iodo-2-nitrobenzoate

Uniqueness

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate is distinguished by the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not facilitate. This unique reactivity allows for different synthetic pathways and selectivity compared to its chloro, fluoro, and iodo analogs, making it a valuable compound in organic synthesis.